![molecular formula C9H15NO2 B14354134 2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol CAS No. 90596-05-7](/img/structure/B14354134.png)
2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol is a complex organic compound characterized by its unique cyclopenta[b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone derivatives: These compounds share a similar cyclopentane ring structure.
Pyrrole derivatives: Compounds with a pyrrole ring exhibit similar reactivity and applications.
Spiro compounds: These compounds have a spirocyclic structure, similar to the cyclopenta[b]pyrrole structure.
Uniqueness
2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol is unique due to its specific combination of cyclopentane and pyrrole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90596-05-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxido-3,4,5,6-tetrahydrocyclopenta[b]pyrrol-1-ium-3a-ol |
InChI |
InChI=1S/C9H15NO2/c1-8(2)6-9(11)5-3-4-7(9)10(8)12/h11H,3-6H2,1-2H3 |
InChI Key |
BHQRSAOKSUTYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCC2=[N+]1[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


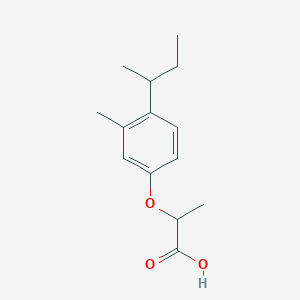
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
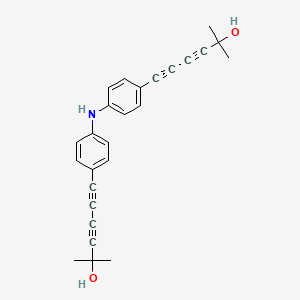
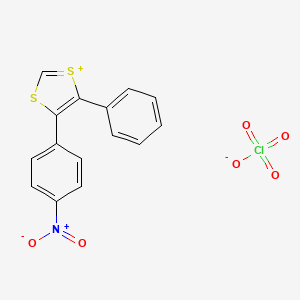

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
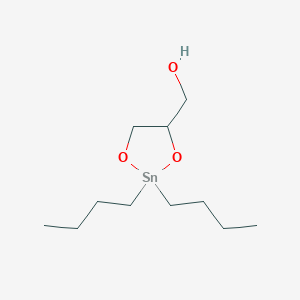
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
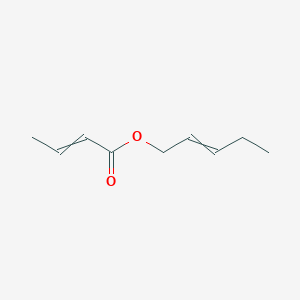
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
